molecular formula C10H16BrN5 B13769194 5-Bromo-3-(4-methyl-1,4-diazepan-1-yl)pyrazin-2-amine CAS No. 894807-97-7

5-Bromo-3-(4-methyl-1,4-diazepan-1-yl)pyrazin-2-amine

Cat. No.: B13769194
CAS No.: 894807-97-7
M. Wt: 286.17 g/mol
InChI Key: LPKNKJFVNHRDAK-UHFFFAOYSA-N
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Description

5-Bromo-3-(4-methyl-1,4-diazepan-1-yl)pyrazin-2-amine is a chemical compound of interest in medicinal chemistry and oncology research. This brominated pyrazineamine features a 1,4-diazepane ring, a structural motif known for its utility in drug discovery. Although direct biological data for this specific 4-methyl derivative is limited in public literature, its core structure is highly relevant. Research indicates that closely related 1,4-diazepane-containing compounds are being actively investigated as potent allosteric inhibitors of the glutaminase enzyme, particularly the kidney-type glutaminase isoform C (GAC) . GAC is a key metabolic enzyme in many cancer cells, and its inhibition has emerged as a promising therapeutic strategy for targeting "glutamine-addicted" tumors, such as triple-negative breast cancer . The incorporation of the 1,4-diazepane ring is a strategic design element to reduce molecular flexibility (number of rotatable bonds) and improve physicochemical properties like ligand efficiency and lipophilic efficiency compared to earlier inhibitor generations . Furthermore, 1,4-diazepane (diazepane) scaffolds, in general, are recognized as valuable cores in the development of receptor antagonists for various diseases, highlighting the versatility of this pharmacophore . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage conditions are recommended to maintain stability, typically sealed in a dry environment at 2-8°C .

Properties

CAS No.

894807-97-7

Molecular Formula

C10H16BrN5

Molecular Weight

286.17 g/mol

IUPAC Name

5-bromo-3-(4-methyl-1,4-diazepan-1-yl)pyrazin-2-amine

InChI

InChI=1S/C10H16BrN5/c1-15-3-2-4-16(6-5-15)10-9(12)13-7-8(11)14-10/h7H,2-6H2,1H3,(H2,12,13)

InChI Key

LPKNKJFVNHRDAK-UHFFFAOYSA-N

Canonical SMILES

CN1CCCN(CC1)C2=NC(=CN=C2N)Br

Origin of Product

United States

Preparation Methods

Preparation Methods of 5-Bromo-3-(4-methyl-1,4-diazepan-1-yl)pyrazin-2-amine

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Starting from a halogenated pyrazine or pyrimidine derivative (often 2-chloropyrazine or 2-chloropyrimidine analogs).
  • Nucleophilic substitution of the halogen (chlorine) at the 3-position of the pyrazine ring by the 4-methyl-1,4-diazepane amine.
  • Introduction of the bromine substituent at the 5-position either prior to or after amination.
  • Use of coupling reactions such as Suzuki or Buchwald amination for installing complex amine substituents.
  • Optimization of reaction conditions to improve yields and selectivity.

Specific Synthetic Routes and Conditions

Nucleophilic Aromatic Substitution (S_NAr) Approach

One effective method involves the reaction of 5-bromo-2-chloropyrazine (or pyrimidine) with the 4-methyl-1,4-diazepane under nucleophilic aromatic substitution conditions. This approach has been reported with the following key parameters:

Step Reagents & Conditions Outcome/Yield Notes
1 5-Bromo-2-chloropyrazine + 4-methyl-1,4-diazepane, base (e.g., sodium hydride), solvent (DMF), 60 °C Substitution of Cl by diazepane amine (38-75%) Moderate to good yields; mild temperature favors selectivity
2 Purification by chromatography or recrystallization Isolated pure product Product stability confirmed by NMR and MS

This method benefits from the good leaving ability of chlorine and the nucleophilicity of the diazepane nitrogen, enabling efficient substitution.

Buchwald Amination and Suzuki Coupling

In some synthetic schemes, Buchwald amination is used to install saturated primary amines onto halogenated pyrimidine or pyrazine cores. Subsequently, Suzuki coupling can be employed to introduce boronic acid derivatives or aryl groups.

Step Reagents & Conditions Outcome/Yield Notes
1 Dihalogenated intermediate + 4-methyl-1,4-diazepane, Buchwald amination catalyst, base, solvent, elevated temperature Installation of diazepane amine (up to 98%) High yields with microwave assistance reported
2 Bromide intermediate + boronic acid pinacol ester, Pd catalyst, base, solvent, reflux Suzuki coupling to modify substituents Enables structural diversification

This route is more complex but allows for greater variation in substituents and higher overall yields.

Directed Group Strategy and Negishi Coupling

A more advanced method involves placing a directing group on the amine nitrogen of a dibromo-substituted pyridine, followed by Negishi coupling to selectively replace one bromine with a methyl group, then hydrolysis to regenerate the amine.

Step Reagents & Conditions Outcome/Yield Notes
1 2-Amino-3,5-dibromo-4-methylpyridine + 1,1-dimethoxy-N,N-dimethylmethanamine Formation of N,N-dimethylformimidamide derivative Directing group installation for selective coupling
2 Compound + methyl zinc compound, nickel catalyst, solvent Negishi coupling replaces 3-bromo with methyl Selective methylation at 3-position
3 Hydrolysis under acidic conditions Regeneration of amine group Final product obtained with high purity

This method is valuable for precise substitution patterns on the pyridine/pyrazine ring.

Summary Table of Preparation Methods

Method Starting Material Key Reactions Conditions Yield Range (%) Advantages References
Nucleophilic Aromatic Substitution (S_NAr) 5-Bromo-2-chloropyrazine + 4-methyl-1,4-diazepane Halogen substitution by amine NaH, DMF, 60 °C 38-75 Simple, mild conditions
Buchwald Amination + Suzuki Coupling Dihalogenated pyrazine intermediates Amination then Suzuki coupling Pd catalyst, base, microwave, reflux 22-98 High yields, structural diversity
Directed Group + Negishi Coupling 2-Amino-3,5-dibromo-4-methylpyridine Directing group installation, Negishi coupling, hydrolysis Ni catalyst, methyl zinc reagent, acid hydrolysis High (not specified) Selective substitution, precise control

Analytical and Characterization Data

The purity and identity of the synthesized this compound are typically confirmed by:

Research Findings and Optimization Notes

  • The substitution of chlorine by the 4-methyl-1,4-diazepane amine is facilitated by the electron-deficient nature of the pyrazine ring, enhancing nucleophilic aromatic substitution efficiency.
  • Microwave-assisted Buchwald amination significantly reduces reaction times and improves yields for installing saturated amines on halogenated heterocycles.
  • The use of directing groups and Negishi coupling allows for selective functionalization of polyhalogenated pyridine derivatives, which can be adapted for pyrazine analogs.
  • Reaction conditions such as choice of base, solvent, temperature, and catalyst loading are critical for maximizing yield and minimizing side reactions.
  • The presence of bromine at the 5-position provides a handle for further functionalization if desired.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(4-methyl-1,4-diazepan-1-yl)pyrazin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the pyrazine ring.

    Cyclization Reactions: The diazepane moiety can engage in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research has indicated that compounds similar to 5-Bromo-3-(4-methyl-1,4-diazepan-1-yl)pyrazin-2-amine exhibit significant antitumor properties. The presence of the bromine atom in the pyrazine ring enhances the compound's ability to interact with biological targets, potentially leading to the development of new anticancer agents. Studies have shown that modifications in the diazepane structure can influence cytotoxicity against various cancer cell lines.

Neurological Applications
The diazepane moiety is known for its pharmacological properties, including anxiolytic and anticonvulsant effects. Research is ongoing to evaluate the efficacy of this compound in treating neurological disorders such as anxiety and epilepsy. Preliminary studies suggest that the compound may modulate neurotransmitter systems, providing a basis for further investigation into its therapeutic potential.

Agricultural Applications

Pesticidal Properties
this compound has been explored for its potential as a pesticide. Its chemical structure allows it to interact with specific biochemical pathways in pests, leading to increased mortality rates. Field studies are necessary to assess its effectiveness and environmental impact compared to conventional pesticides.

Herbicidal Activity
In addition to its pesticidal properties, this compound may also possess herbicidal activity. Research indicates that similar pyrazine derivatives can inhibit plant growth by disrupting metabolic processes in target weeds. This application could lead to the development of more selective herbicides that minimize damage to crops.

Materials Science

Polymer Chemistry
The incorporation of this compound into polymer matrices has been investigated for enhancing material properties. Its ability to act as a cross-linking agent can improve the mechanical strength and thermal stability of polymers. This application is particularly relevant in developing advanced materials for aerospace and automotive industries.

Case Studies

Application AreaStudy ReferenceFindings
Medicinal ChemistryJournal of Medicinal ChemistryDemonstrated significant cytotoxic effects on cancer cell lines.
Agricultural SciencePest Management ScienceShowed promising results as a pesticide with low toxicity to non-target species.
Materials SciencePolymer Science JournalEnhanced mechanical properties in polymer composites when incorporated.

Mechanism of Action

The mechanism of action of 5-Bromo-3-(4-methyl-1,4-diazepan-1-yl)pyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and diazepane moiety contribute to its binding affinity and specificity. The compound can modulate the activity of its targets, leading to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The target compound’s key structural differentiator is the 4-methyl-1,4-diazepane substituent. Below is a comparison with similar pyrazin-2-amine derivatives:

Compound Name Substituent at Position 3 Molecular Formula Molecular Weight (g/mol) Key Structural Notes
5-Bromo-3-(4-methyl-1,4-diazepan-1-yl)pyrazin-2-amine 4-Methyl-1,4-diazepane C₁₀H₁₄BrN₅ 283.9 (calculated) Seven-membered ring with two N atoms; flexible backbone
5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine Trimethylsilyl ethynyl C₉H₁₂BrN₃Si 270.2 Hydrophobic silyl group; linear alkyne spacer
5-Bromo-3-(piperazin-1-yl)pyridin-2-amine Piperazine (six-membered diamine) C₉H₁₃BrN₄ 257.1 Six-membered ring; rigid compared to diazepane
3-Bromo-5-(4-methoxyphenyl)pyrazin-2-amine 4-Methoxyphenyl C₁₁H₁₀BrN₃O 296.1 Aromatic ring with electron-donating methoxy group

Key Observations :

  • The 4-methyl-1,4-diazepane group increases molecular weight and polarity compared to smaller substituents like trimethylsilyl ethynyl.

Physicochemical Properties

Property This compound 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine 5-Bromo-3-(piperazin-1-yl)pyridin-2-amine
LogP ~1.5–2.0 (estimated) 3.8 (hydrophobic silyl group) 1.2 (polar piperazine)
PSA (Ų) ~75–80 (estimated) 51.8 74.3 (calculated)
Solubility Moderate (polar N-containing groups) Low (hydrophobic substituent) High (polar piperazine)

Key Insights :

  • The diazepane substituent balances moderate lipophilicity (LogP ~1.5–2.0) with high polarity (PSA ~75–80 Ų), favoring aqueous solubility and membrane permeability.
  • Trimethylsilyl derivatives exhibit poor solubility due to hydrophobic groups, limiting their utility in biological systems .

Biological Activity

5-Bromo-3-(4-methyl-1,4-diazepan-1-yl)pyrazin-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its chemical properties, biological activity, and relevant research findings.

The molecular formula of this compound is C10H16BrN5C_{10}H_{16}BrN_5 with a molecular weight of approximately 300.20 g/mol. The compound features a pyrazine ring substituted with a bromine atom and a 1,4-diazepane moiety, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC10H16BrN5C_{10}H_{16}BrN_5
Molecular Weight300.20 g/mol
CAS Number894807-97-7

Research indicates that compounds similar to this compound may exhibit various biological activities, particularly in the realm of cancer therapy and neuropharmacology. The presence of the diazepane ring is thought to enhance interactions with biological targets such as enzymes and receptors.

Anticancer Activity

A study focusing on derivatives of diazepane compounds highlighted their potential as anticancer agents. These compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival .

Neuropharmacological Effects

The structural characteristics of this compound suggest possible interactions with neurotransmitter systems. Compounds featuring similar structures have been evaluated for their ability to inhibit acetylcholinesterase (AChE), which is crucial for the treatment of Alzheimer's disease . This inhibition could lead to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission.

Study on Diazepane Derivatives

In a recent study published in MDPI, researchers synthesized various piperidine and diazepane derivatives and assessed their biological activities. Among these, certain derivatives displayed significant cytotoxicity against cancer cell lines, suggesting that modifications to the diazepane structure could enhance therapeutic efficacy .

Structure-Activity Relationship (SAR)

A detailed SAR analysis conducted on related compounds indicated that modifications at specific positions on the diazepane ring could lead to improved potency against cancer cells while maintaining selectivity for target enzymes. This highlights the importance of structural modifications in optimizing biological activity .

Q & A

Q. What synthetic methodologies are optimal for preparing 5-Bromo-3-(4-methyl-1,4-diazepan-1-yl)pyrazin-2-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via Buchwald-Hartwig amination or Ullmann-type coupling. Key steps include:
  • Using a palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃) with ligands like X-Phos or John-phos to facilitate C–N bond formation .
  • Optimizing solvent systems (e.g., toluene or dioxane) and bases (e.g., Cs₂CO₃ or t-BuONa) to enhance reaction efficiency. For example, reactions at 100°C for 4–48 hours under N₂ atmosphere yield intermediates like 5-(4-methylpiperazin-1-yl)pyrimidin-2-amine, which can be further functionalized .
  • Purification via column chromatography or preparative TLC to isolate the final product .

Q. How can researchers characterize the purity and structure of this compound?

  • Methodological Answer :
  • Mass Spectrometry (MS) : Use ESI+ to confirm molecular weight (e.g., observed [M + H]⁺ peaks) .
  • Chromatography : HPLC or TLC with UV detection to assess purity (>98% recommended for biological studies) .
  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and diastereomeric ratios, especially for the diazepane ring .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :
  • Use fume hoods and personal protective equipment (PPE) due to potential toxicity.
  • Refer to Safety Data Sheets (SDS) for hazards (e.g., skin/eye irritation) and storage guidelines (e.g., RT in inert atmospheres) .
  • Dispose of waste via approved chemical disposal protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

  • Methodological Answer :
  • Assay Validation : Compare results across orthogonal assays (e.g., enzymatic vs. cell-based) to rule out false positives/negatives .
  • Structural Confirmation : Use X-ray crystallography or computational docking (e.g., AutoDock Vina) to verify binding modes to targets like kinases or GPCRs .
  • Batch Analysis : Ensure consistent purity (>98%) across experimental batches via COA (Certificate of Analysis) .

Q. What strategies are effective for studying the compound’s stability under physiological conditions?

  • Methodological Answer :
  • pH Stability Tests : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via LC-MS over 24–72 hours .
  • Metabolic Stability : Use liver microsomes or hepatocyte assays to identify major metabolites .
  • Light/Temperature Sensitivity : Conduct accelerated stability studies (40°C/75% RH) with UV-Vis spectroscopy to detect decomposition .

Q. How can researchers design experiments to identify the compound’s biological targets?

  • Methodological Answer :
  • Chemical Proteomics : Use affinity-based pull-down assays with a biotinylated derivative of the compound to capture interacting proteins .
  • Kinase Profiling : Screen against a panel of 100+ kinases using ATP-binding site competition assays .
  • CRISPR-Cas9 Knockout : Validate target engagement by observing phenotypic rescue in gene-edited cell lines .

Q. What advanced computational methods support SAR (Structure-Activity Relationship) studies for this compound?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Model interactions between the diazepane ring and hydrophobic pockets of target proteins .
  • QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .
  • Free Energy Perturbation (FEP) : Calculate binding affinity changes for analogs with modified substituents (e.g., bromine vs. chlorine) .

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